molecular formula C30H50O B161790 (2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol CAS No. 90695-03-7

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol

Cat. No. B161790
CAS RN: 90695-03-7
M. Wt: 426.7 g/mol
InChI Key: RXILURRBPAWICG-UQUNVEFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol”, also known as Farnesylfarnesol, is a chemical compound with the molecular formula C30H50O . It is isolated and purified from plants .


Molecular Structure Analysis

The molecular structure of Farnesylfarnesol is consistent with its molecular formula, C30H50O . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.


Physical And Chemical Properties Analysis

Farnesylfarnesol has a molecular weight of 426.72 . It is an oil . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis for Pharmacokinetic Studies : A study describes the synthesis of Carbon-14 labeled hexamethyltetracosa-hexaene, known as squalene, for use in pharmacokinetic studies. Efficient labeling approaches were developed to produce [2-14 C]-squalene and [3-14 C]-squalene from a halogenated precursor derived from turbinaric acid (Philippe et al., 2018).

  • Synthesis of Dolichol-type Compounds : Another study focused on the synthesis of dolichol-related hexa- and heptaprenols, which are structurally similar to hexamethyltetracosa-hexaene (Veselovskii et al., 1989).

  • Practical Synthesis and NMR Characterization : A practical, multigram synthesis of heptaprenol using a nerol-derived sulfone as a key intermediate was reported, providing a method for the preparation of significant quantities for further research (Hesek et al., 2012).

Biological and Medicinal Applications

  • Inhibition of Cholesteryl Ester Synthesis : Compounds structurally similar to hexamethyltetracosa-hexaene were found to inhibit cholesteryl ester synthesis in Chinese hamster ovary cells, suggesting potential medicinal applications (Azizah Nur et al., 2020).

  • Potential in Antiaggregant and Anti-Inflammatory Properties : Certain di-hydroxylated compounds derived from α-linolenic acid with similar geometry to hexamethyltetracosa-hexaene have shown anti-aggregatory and anti-inflammatory properties (Liu et al., 2013).

Physical and Chemical Properties

  • Investigating Physical Properties : A study explored the physical properties of compounds including hexamethyltetracosane, providing insights into the behavior of similar molecules under various conditions (Nishida et al., 1985).

  • Dynamics of Interfacial Reactions : Research on the inelastic scattering of OH radicals from the surfaces of squalane and squalene, both structurally related to hexamethyltetracosa-hexaene, provided valuable information on the dynamics of reactions at the gas-liquid interface (Waring et al., 2011).

Safety And Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of Farnesylfarnesol are mentioned in the search results , but specific details are not provided.

properties

IUPAC Name

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXILURRBPAWICG-UQUNVEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13559233

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Reactant of Route 2
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Reactant of Route 3
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Reactant of Route 4
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Reactant of Route 5
Reactant of Route 5
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Reactant of Route 6
Reactant of Route 6
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.